molecular formula C18H17N7O2 B6533849 1-(1-benzofuran-2-carbonyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 1060208-62-9

1-(1-benzofuran-2-carbonyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

カタログ番号: B6533849
CAS番号: 1060208-62-9
分子量: 363.4 g/mol
InChIキー: GYECBZKZGKMAKI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This would detail the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges encountered during the synthesis and how they were overcome .


Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity. It might include information on how the compound reacts with other substances, what products are formed, and what conditions are needed for the reactions to occur .


Physical and Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It might also include information on its spectral properties (IR, UV-Vis, NMR, etc.) .

生化学分析

Biochemical Properties

1-(1-benzofuran-2-carbonyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. This compound has been shown to interact with cyclin-dependent kinase 2 (CDK2) and cyclin A2, inhibiting their activity . The inhibition of CDK2/cyclin A2 is crucial for regulating the cell cycle, as these enzymes are involved in the transition from the G1 phase to the S phase. By inhibiting CDK2/cyclin A2, this compound can effectively halt cell proliferation, making it a potential candidate for cancer therapy.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cells, particularly in breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines . The induction of apoptosis is mediated through the activation of caspases and the upregulation of pro-apoptotic proteins such as Bax. Additionally, this compound influences cell signaling pathways, including the inhibition of the PI3K/Akt pathway, which is essential for cell survival and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of downstream targets required for cell cycle progression . This binding interaction leads to the inhibition of CDK2 activity, resulting in cell cycle arrest. Furthermore, the compound has been shown to modulate gene expression by downregulating the expression of anti-apoptotic genes such as Bcl-2 and upregulating pro-apoptotic genes like Bax.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and its pro-apoptotic activity in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, the compound can induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level result in a sharp increase in toxicity. These findings highlight the importance of optimizing the dosage to achieve a balance between efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can undergo further biotransformation, including conjugation reactions such as glucuronidation and sulfation. The metabolic flux of the compound and its metabolites can influence their pharmacokinetic properties and overall efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion-transporting polypeptides (OATPs) and P-glycoprotein (P-gp), which facilitate its uptake and efflux, respectively. These interactions can affect the localization and accumulation of the compound in target tissues, influencing its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Additionally, the compound can translocate to the nucleus, where it modulates gene expression and induces apoptosis. Post-translational modifications, such as phosphorylation, can influence the subcellular localization and activity of the compound, directing it to specific compartments or organelles.

特性

IUPAC Name

1-benzofuran-2-yl-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O2/c1-23-16-15(21-22-23)17(20-11-19-16)24-6-8-25(9-7-24)18(26)14-10-12-4-2-3-5-13(12)27-14/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYECBZKZGKMAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。